REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[CH:3]1.[N:12]([O-])=O.[Na+].O.O.Cl[Sn]Cl.[CH3:21][CH:22]([CH3:28])[C:23](=O)[CH2:24][C:25]#[N:26]>>[CH:22]([C:23]1[CH:24]=[C:25]([NH2:26])[N:11]([C:9]2[CH:8]=[CH:7][C:6]3[N:2]([CH3:1])[CH:3]=[N:4][C:5]=3[CH:10]=2)[N:12]=1)([CH3:28])[CH3:21] |f:1.2,3.4.5|
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CN1C=NC2=C1C=CC(=C2)N
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Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)C1=NN(C(=C1)N)C1=CC2=C(N(C=N2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |